5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Description
5-Bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a bromine atom at the 5-position of the benzene ring, a 2-hydroxyphenyl substituent on the amide nitrogen, and a 1H-tetrazole ring at the 2-position. This compound combines multiple pharmacophoric elements:
- Bromine: Enhances lipophilicity and may influence halogen bonding in biological systems.
- 1H-Tetrazole: A bioisostere for carboxylic acids, offering metabolic stability and diverse biological activity.
Properties
Molecular Formula |
C14H10BrN5O2 |
|---|---|
Molecular Weight |
360.17 g/mol |
IUPAC Name |
5-bromo-N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O2/c15-9-5-6-12(20-8-16-18-19-20)10(7-9)14(22)17-11-3-1-2-4-13(11)21/h1-8,21H,(H,17,22) |
InChI Key |
QYWSOLLIPMABHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Formation of Hydroxyphenyl Group: This can be achieved through electrophilic aromatic substitution.
Tetrazole Ring Formation: The tetrazole ring can be synthesized via cyclization reactions involving azides and nitriles.
Amidation: The final step involves the formation of the amide bond between the benzamide and the hydroxyphenyl-tetrazole intermediate.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Overview
The emergence of drug-resistant pathogens has necessitated the development of new antimicrobial agents. Compounds containing tetrazole rings have been noted for their broad-spectrum activity against bacteria and fungi.
Case Studies
- A study highlighted the synthesis of various benzamide derivatives, including those with tetrazole rings, which demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 5.08 µM against Staphylococcus aureus and Klebsiella pneumoniae .
- Another research effort focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the aromatic system could enhance antimicrobial efficacy .
Data Table: Antimicrobial Efficacy
| Compound Name | MIC (µM) | Target Organisms |
|---|---|---|
| Compound W1 | 5.08 | S. aureus |
| Compound W6 | 5.19 | S. typhi, K. pneumoniae |
| Control | 8.16 | Fluconazole against C. albicans |
Overview
The anticancer potential of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been investigated due to its ability to inhibit cancer cell proliferation.
Case Studies
- In vitro studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, one derivative demonstrated an IC50 value of 4.12 µM, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .
- Molecular docking studies indicated that these compounds interact effectively with key proteins involved in cancer cell signaling pathways, suggesting a mechanism for their anticancer activity .
Data Table: Anticancer Activity
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound W17 | 4.12 | Breast adenocarcinoma (MCF7) |
| Control | 7.69 | 5-Fluorouracil |
Overview
Beyond antimicrobial and anticancer activities, compounds like 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide are being explored for their potential therapeutic applications in treating inflammatory diseases and other conditions.
Case Studies
- Research has indicated that related compounds can modulate inflammatory responses by inhibiting specific signaling pathways such as NF-kB and MAPKs . This suggests potential use in treating conditions like arthritis or chronic inflammation.
- The molecular structure allows for further modifications that could enhance selectivity and reduce side effects in therapeutic applications.
Data Table: Therapeutic Potential
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the tetrazole ring can participate in coordination with metal ions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Observations:
- Tetrazole Position : The 1-yl vs. 5-yl substitution (e.g., vs. ) affects electronic distribution and steric interactions.
- Heterocycle Replacement : Thiadiazole derivatives () exhibit distinct biological profiles compared to tetrazole-containing analogs due to differences in ring electronegativity and hydrogen-bonding capacity.
- Substituent Effects : Hydroxyl groups (target compound) enhance solubility and target binding via hydrogen bonding, whereas methoxy () or chloro groups () increase lipophilicity and alter pharmacokinetics.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Biological Activity
5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula , which indicates the presence of bromine, a hydroxyl group, and a tetrazole moiety. The structural features of this compound suggest potential interactions with biological targets, making it an interesting candidate for further investigation.
-
Inhibition of Enzymatic Activity :
- The tetrazole ring is known for its ability to chelate metal ions, which can inhibit enzymes that require metal cofactors. This property may contribute to its biological effects against certain pathogens.
-
Antiparasitic Activity :
- Similar compounds have shown efficacy against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. For instance, related benzamide derivatives have demonstrated moderate activity against these organisms, indicating that 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide may exhibit similar properties .
-
Anticancer Potential :
- Compounds with similar structural motifs have been evaluated for their anticancer properties. The presence of the hydroxyl group and the aromatic system may enhance cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluating a series of N-benzoyl-2-hydroxybenzamides found that certain derivatives exhibited significant activity against P. falciparum and T. gondii. These findings suggest that 5-bromo-N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide could potentially be repurposed for similar applications .
- Structure-Activity Relationship (SAR) :
- Cytotoxicity Assays :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
